molecular formula C5H3Cl2N B045657 2,6-Dichloropyridine CAS No. 2402-78-0

2,6-Dichloropyridine

Cat. No. B045657
M. Wt: 147.99 g/mol
InChI Key: FILKGCRCWDMBKA-UHFFFAOYSA-N
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Procedure details

A mixture of 2,6-dichloropyridine (2 g, 13.51 mmol), 2-amino-4-chlorobenzonitrile (2.062 g, 13.51 mmol), PALLADIUM(II) ACETATE (0.303 g, 1.35 mmol), BINAP (1.683 g, 2.70 mmol) and potassium carbonate (5.60 g, 40.54 mmol) in toluene (100 mL) was stirred at reflux under N2 for 5hrs. LCMS detected major peak as desire product. The resulting suspension was cooled, filtered, and the filtrate was concentrated under reduced pressure. Column chromatography of the residue on silica gel using 15% to 20% ethyl acetate in hexane, then 100% ethyl acetate as eluent gave the crude product which was recrystallized from methanol/DCM to yield a light yellow solid as desired product 4-chloro-2-(6-chloropyridin-2-ylamino)benzonitrile (3.34 g, 93 %)
Quantity
0.0405 mol
Type
reagent
Reaction Step One
Quantity
0.1 L
Type
solvent
Reaction Step Two
Quantity
0.0135 mol
Type
reactant
Reaction Step Three
Quantity
0.0135 mol
Type
reactant
Reaction Step Four
Quantity
0.00135 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
561
reaction index
NAME
1.3.2 [N-arylation with Ar-X] Chloro Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.0405 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
0.1 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.0135 mol
Type
reactant
Smiles
C1=CC(=C(C=C1Cl)N)C#N
Step Four
Name
Quantity
0.0135 mol
Type
reactant
Smiles
C1=CC(=NC(=C1)Cl)Cl
Step Five
Name
Quantity
0.0027 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Quantity
0.00135 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
112 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=NC(=C1)Cl)NC2=C(C=CC(=C2)Cl)C#N
Measurements
Type Value Analysis
YIELD 93.49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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